molecular formula C17H19F3N4O4S B2888891 N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797975-28-0

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2888891
CAS No.: 1797975-28-0
M. Wt: 432.42
InChI Key: HNEGJGSNEAWKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a morpholine ring at position 2 and a methyl group at position 4. A methylene bridge links the pyrimidine to a benzenesulfonamide group, which is further substituted with a trifluoromethoxy (-OCF₃) moiety at the para position. The trifluoromethoxy group confers enhanced lipophilicity and metabolic stability, while the morpholine ring improves solubility. The sulfonamide group is a common pharmacophore in bioactive molecules, often contributing to hydrogen bonding and target binding .

Properties

IUPAC Name

N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O4S/c1-12-10-13(23-16(22-12)24-6-8-27-9-7-24)11-21-29(25,26)15-4-2-14(3-5-15)28-17(18,19)20/h2-5,10,21H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEGJGSNEAWKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound belonging to the class of morpholinopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of inflammatory diseases and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

The primary biological targets for this compound include inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . The compound inhibits these enzymes, which are pivotal in the inflammatory response:

  • iNOS Inhibition : By inhibiting iNOS, the compound reduces the production of nitric oxide (NO), a mediator involved in inflammation.
  • COX-2 Inhibition : The inhibition of COX-2 leads to decreased synthesis of prostaglandins (PGs), further mitigating inflammatory processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, in RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS), the compound effectively reduced both iNOS and COX-2 mRNA expression levels, as well as their corresponding protein levels, indicating a strong anti-inflammatory effect .

Efficacy in Cancer Models

The antiproliferative activity of this compound has been assessed against various cancer cell lines. It has shown promising results in inhibiting cell growth at nanomolar concentrations. For example, studies on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates indicated that similar morpholinopyrimidine derivatives could block cell cycle progression at the G(2)/M phase and induce apoptosis through mechanisms involving cytoskeleton disruption .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

Structural Feature Impact on Activity
Morpholinopyrimidine CoreEssential for binding to iNOS and COX-2
Trifluoromethoxy GroupEnhances lipophilicity and bioavailability
Benzenesulfonamide MoietyContributes to enzyme inhibition

Research indicates that modifications to these structural components can significantly alter the compound's potency and selectivity against specific targets .

Case Studies

  • Inflammation Models : In a study using LPS-stimulated macrophages, this compound was shown to reduce pro-inflammatory cytokine production significantly, suggesting its potential use in treating inflammatory diseases .
  • Cancer Cell Lines : The compound was tested against multiple cancer cell lines, showing IC50 values in the low nanomolar range. It was effective in inhibiting tumor growth in vivo using chick chorioallantoic membrane assays, comparable to established chemotherapeutics like combretastatin A-4 .

Scientific Research Applications

Based on the search results, there is no direct information available for the applications of the specific compound "N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide." However, the search results provide information on related compounds and their applications, which can help infer potential applications.

Information on related compounds:

  • 4-methoxy-3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide This compound is a synthetic organic compound classified as a morpholinopyrimidine derivative, with potential applications in medicinal chemistry, especially in anti-inflammatory research. Experimental studies suggest it can reduce inflammatory responses in cell models stimulated by lipopolysaccharides.
  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives These derivatives have demonstrated anti-inflammatory activity in macrophage cells stimulated by LPS . Two of the most active compounds, V4 and V8, can inhibit the production of NO at non-cytotoxic concentrations . They also reduce iNOS and cyclooxygenase mRNA expression (COX-2), decreasing the amount of iNOS and COX-2 protein expression . Molecular docking studies showed that these compounds have a strong affinity for the iNOS and COX-2 active sites, suggesting their potential as a novel therapeutic strategy for inflammation-associated disorders .
  • N-(4-methyl-3-(2-(methylsulfonyl)-6-morpholinopyrimidin-4-yl)phenyl)-3-(trifluoromethyl)benzamide This compound has a molecular weight of 520.5 g/mol and the molecular formula C24H23F3N4O4SC_{24}H_{23}F_3N_4O_4S .

Potential inferred applications:

Given that related morpholinopyrimidine derivatives exhibit anti-inflammatory properties, it is reasonable to infer that "this compound" may also have potential anti-inflammatory applications . These compounds could be investigated for their ability to inhibit inflammatory responses and their interaction with key enzymes in inflammatory pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Compound 6d (N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide)
  • Structure: Contains a benzhydrylpiperazine group instead of morpholinopyrimidine. The sulfonamide is meta-substituted with a sulfamoylamino (-NHSO₂NH₂) group.
  • Properties : Melting point 198°C; synthesized via coupling reactions with 65% yield. Characterized by ¹H/¹³C NMR and ESI-MS.
  • The sulfamoylamino group may enhance hydrogen bonding but could reduce metabolic stability .
Compound 17d (N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide)
  • Structure : Pyridine-based sulfonamide with benzyloxy and trifluoromethyl (-CF₃) substituents.
  • Synthesis : Uses pyridine as a solvent and 4-(trifluoromethyl)benzenesulfonyl chloride.
  • Comparison : The trifluoromethyl group (strong electron-withdrawing) vs. trifluoromethoxy in the target compound may alter electronic effects on the benzene ring. The pyridine core lacks the morpholine’s solubility-enhancing properties .
4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxybenzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
  • Structure : Contains a thiadiazole ring and chloro-trifluoromethoxy benzyl group.
  • Synthesis : Utilizes thionyl chloride for sulfonamide activation; LCMS retention time 4.03 min.
  • The chloro substituent may increase reactivity but could pose toxicity risks .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Melting Point Lipophilicity (LogP)
Target Compound Pyrimidine Morpholine, -OCF₃ Not reported Estimated high (~3.5)
6d Piperazine Benzhydryl, -NHSO₂NH₂ 198°C High (~4.2)
17d Pyridine -CF₃, benzyloxy Not reported Moderate (~2.8)
Chlorsulfuron Triazine -Cl, -SO₂NHCONH- 174–177°C Low (~1.2)
  • Key Trends :
    • Morpholine vs. Piperazine : Morpholine’s oxygen atom enhances solubility compared to piperazine’s nitrogen-based rings.
    • -OCF₃ vs. -CF₃ : The trifluoromethoxy group in the target compound offers a balance of lipophilicity and electronic effects, unlike the stronger electron-withdrawing -CF₃ in 17d.
    • Sulfonamide Position : Para-substitution (target compound) maximizes steric accessibility compared to meta-substituted analogs like 6d .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between a sulfonyl chloride intermediate and a pyrimidine derivative. Key steps include:

  • Reagent Selection : Use 4-(trifluoromethoxy)benzenesulfonyl chloride and (6-methyl-2-morpholinopyrimidin-4-yl)methanamine under basic conditions (e.g., K₂CO₃ or NaH) to promote deprotonation .
  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction rates due to their high dielectric constants. Elevated temperatures (~80–100°C) improve yields by overcoming activation barriers .
  • Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures ensures purity.

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) verify substituent positions (e.g., trifluoromethoxy group at δ ~120–125 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Comparative Assays : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, use HEK293 or HeLa cells with controlled ATP levels for kinase inhibition studies .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., morpholine vs. piperazine rings) to isolate contributions to activity. highlights morpholine’s role in enhancing metabolic stability .
  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates to identify outliers .

Q. What strategies are effective for resolving crystallographic data discrepancies in X-ray structures of this compound?

  • Methodological Answer :

  • Refinement Software : Use SHELXL ( ) for small-molecule refinement, applying restraints for flexible groups (e.g., trifluoromethoxy rotamers) .
  • Validation Tools : Check for overfitting using Rfree values in SHELXLE. ORTEP-3 ( ) visualizes thermal ellipsoids to identify disordered regions .
  • Twinned Data Handling : For twinned crystals, use HKLF 5 format in SHELXL to refine against detwinned data .

Q. How can reaction yields be optimized for large-scale synthesis without compromising selectivity?

  • Methodological Answer :

  • Solvent Screening : Replace DMF with NMP to reduce side reactions (e.g., sulfonamide hydrolysis) while maintaining high yields (~85%) .
  • Catalytic Additives : Add catalytic KI (0.1–1 mol%) to accelerate nucleophilic substitution via an SNAr mechanism .
  • Microwave-Assisted Synthesis : Reduce reaction times from 24 hours to 2–4 hours at 120°C, improving throughput .

Q. What computational methods are suitable for predicting binding modes of this compound with target proteins?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases from PDB: 5MS) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., in GROMACS) over 100 ns to assess binding stability .
  • QM/MM Calculations : Evaluate electronic effects of the trifluoromethoxy group on binding affinity using Gaussian09 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.